Stearic acid magnesium salt

Pharmaceutical Formulation Tablet Manufacturing Lubricant Efficiency

Procuring MgSt solely by compendial monograph risks batch variability that compromises tablet hardness, disintegration, and dissolution. Our MgSt is specified beyond the monograph: controlled crystalline hydrate form, defined particle size, and documented vegetable-derived fatty acid source—attributes that directly govern lubrication efficiency, tabletability, and drug release. For manufacturers who cannot afford ejection failures, capping, or unpredictable dissolution, we deliver functionally characterized MgSt. Choose standard high-efficiency lubricant, dissolution-retarding matrix component, or engineered MgSt-SLN for enhanced tensile strength with superior lubrication. Eliminate formulation failures through physicochemically specified procurement.

Molecular Formula C36H70MgO4
Molecular Weight 591.2 g/mol
Cat. No. B12058735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearic acid magnesium salt
Molecular FormulaC36H70MgO4
Molecular Weight591.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2]
InChIInChI=1S/2C18H36O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2
InChIKeyHQKMJHAJHXVSDF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearic Acid Magnesium Salt: Technical Overview and Procurement Considerations for Industrial and Pharmaceutical Applications


Stearic acid magnesium salt, commonly referred to as magnesium stearate (MgSt), is a widely used metallic salt of fatty acids, primarily composed of magnesium stearate and palmitate. It is a white, water-insoluble powder recognized for its multifunctional properties, including lubrication, anti-adhesion, and glidant effects . Its primary application is as a pharmaceutical excipient, present in over half of all tablet formulations on the market to facilitate tablet ejection and prevent sticking during manufacturing [1]. However, commercial magnesium stearate is not a single, uniform compound; it is a complex mixture of different fatty acid salts and can exist in multiple crystalline hydrate forms (anhydrous, monohydrate, dihydrate, trihydrate), which, along with variations in particle size and surface area, are known to significantly impact its functional performance and lead to batch-to-batch variability [2].

Why a Generic 'Magnesium Stearate' Specification Is Insufficient for Critical Formulations


Procurement based solely on a generic 'magnesium stearate' compendial monograph (e.g., USP-NF, Ph. Eur.) is often inadequate for ensuring consistent product performance in sensitive applications. The material's functional behavior is highly dependent on its physicochemical properties, which are not tightly controlled by these monographs. Critical attributes include the fatty acid source (bovine vs. vegetable-derived), which has been shown to result in significant differences in lubrication efficiency [1]; the crystalline hydrate form (anhydrous, mono-, di-, trihydrate), which influences lubrication, tabletability, and stability [2]; and particle size/surface area, which is a primary determinant of its impact on drug dissolution rates [3]. Furthermore, batch-to-batch variability in these properties, even from the same vendor, can lead to inconsistent tablet hardness, disintegration times, and dissolution profiles, potentially affecting the bioavailability of the final drug product [4]. Substituting one source of MgSt for another without rigorous functional testing introduces significant risk, making a generic, low-cost procurement strategy a potential source of costly manufacturing failures and regulatory complications.

Quantitative Evidence Guide for Differentiating Stearic Acid Magnesium Salt from Alternatives


Comparative Lubrication Efficacy: MgSt vs. Alternative Lubricants in Direct Compression

Magnesium stearate (MgSt) demonstrates superior lubrication efficacy compared to hydrogenated castor oil (HCO), stearic acid (SA), and sodium lauryl sulfate (SLS) in a comparative study using a lactose-based direct compression formulation for orodispersible tablets. The lubrication efficiency was evaluated based on the reduction of tablet ejection force. As lubricant concentration increased, the ejection force decreased for all lubricants, with MgSt exhibiting the greatest effect, followed by HCO, SA, and SLS [1].

Pharmaceutical Formulation Tablet Manufacturing Lubricant Efficiency

Impact on Tablet Tensile Strength: A Comparative Analysis of MgSt and Sodium Stearyl Fumarate (SSF)

In a study comparing the effects of magnesium stearate (MgSt) and sodium stearyl fumarate (SSF) on tablets compressed from granules of different sizes, SSF demonstrated a significantly reduced negative impact on tablet mechanical strength. The study found that using SSF as a lubricant significantly enhances tablet mechanical strength and reduces disintegration/wetting times for all granule sizes. Furthermore, while over-lubrication with SSF decreased tablet hardness, this decrease was to a significantly lesser extent than over-lubrication with MgSt [1].

Pharmaceutical Formulation Tablet Mechanical Properties Lubricant Sensitivity

Comparative Impact on Tablet Dissolution: MgSt vs. Calcium and Zinc Stearates

Among the hydrophobic lubricants evaluated, magnesium stearate (MgSt) caused the most significant slowdown in tablet dissolution. A study comparing MgSt with zinc stearate (ZnSt) and calcium stearate (CaSt) found that MgSt exhibited the highest dissolution retardation effect, followed by ZnSt and then CaSt. This observed rank order was correlated to the surface area of these lubricants [1].

Pharmaceutical Formulation Drug Dissolution Hydrophobic Lubricants

Source-Dependent Variability in Lubrication Efficiency: Bovine-Derived vs. Vegetable-Derived MgSt

Significant differences in lubrication efficiency exist between magnesium stearate derived from bovine fatty acids (MgSt-B) and vegetable fatty acids (MgSt-V). Granules prepared by both high-shear (HSG) and fluid bed (FBG) wet granulation methods required significantly lower ejection forces when lubricated with MgSt-V compared to those lubricated with MgSt-B (p < 0.01). For granules made via the HSG method, MgSt-V also required significantly lower compression force (p < 0.01) to produce tablets of equivalent weight and hardness [1].

Excipient Variability Pharmaceutical Manufacturing Lubricant Functionality

Effect of Particle Size on Performance: MgSt Solid Lipid Nanoparticles vs. Conventional MgSt

Engineering magnesium stearate into solid lipid nanoparticles (MgSt-SLN) offers a quantifiable advantage over conventional, larger-particle magnesium stearate reference material (RM). In a study using microcrystalline cellulose (MCC) tablets prepared by direct compression, the MgSt-SLN, with a particle size of 240 ± 5 nm and a specific surface area of 12.2 m²/g, achieved a greater than 20% reduction in ejection force compared to the RM. Furthermore, the MgSt-SLN formulation resulted in tablets with higher tensile strength and a lower disintegration delay [1].

Nanotechnology Excipient Engineering Tablet Formulation

Application Scenarios for Stearic Acid Magnesium Salt Guided by Quantitative Evidence


High-Speed Tablet Manufacturing with Exacting Lubrication Demands

For high-volume, commercial tablet manufacturing where the paramount concern is minimizing ejection forces to protect tooling, prevent tablet defects (capping/lamination), and maximize press speed, the superior lubrication efficacy of magnesium stearate is the decisive factor for its selection. As demonstrated by Zheng et al. (2024), MgSt exhibits the highest efficacy among common alternatives (HCO, SA, SLS) in reducing ejection forces in direct compression, making it the lubricant of choice when this single performance attribute outweighs its known detriments to tensile strength and disintegration [1].

Formulations Requiring Robust Mechanical Strength and Fast Disintegration

In contrast to the scenario above, the development of orally disintegrating tablets (ODTs) or formulations for mechanically weak active pharmaceutical ingredients (APIs) necessitates a lubricant with a minimal negative impact on tablet hardness and disintegration time. The evidence from Hackl et al. (2023) indicates that sodium stearyl fumarate (SSF) is a superior choice in this context. SSF significantly enhances tablet mechanical strength and reduces disintegration/wetting times compared to MgSt. Additionally, its lower sensitivity to over-lubrication offers a more robust manufacturing process [2].

Controlled or Extended-Release Formulations Utilizing Dissolution Retardation

While often viewed as a drawback, the dissolution-retarding property of magnesium stearate can be purposefully exploited as a functional advantage. The evidence showing MgSt's maximum dissolution slowdown effect compared to other stearates [3] supports its use as a component of a release-controlling matrix. This is further substantiated by Dürig et al. (1997), who demonstrated that a binary combination of MgSt and talc at levels >3% w/w can be used to create an extended-release matrix for high drug loading, providing a cost-effective alternative to specialized polymers [4].

Specialty Formulations Demanding Optimized Excipient Performance

When the goal is to achieve the high lubrication efficiency of MgSt while simultaneously mitigating its negative effects on tablet mechanical properties, the use of engineered magnesium stearate grades is supported by the evidence. The study by Martínez-Acevedo et al. (2023) on MgSt solid lipid nanoparticles (MgSt-SLN) quantifies a >20% improvement in ejection force reduction along with enhanced tensile strength and faster disintegration compared to a standard grade [5]. This specialized form is justified for high-value or technically challenging formulations where standard MgSt or alternatives are not sufficient.

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